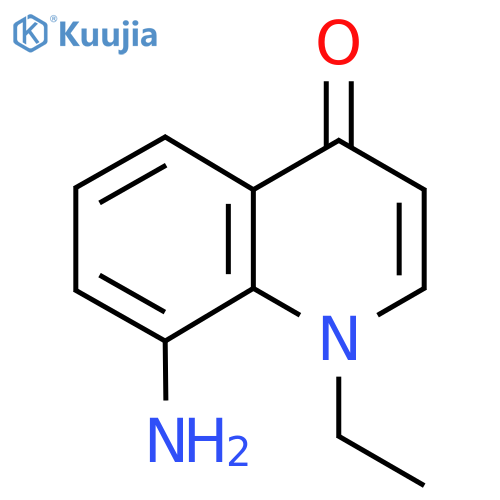Cas no 1355173-91-9 (8-Amino-1-ethylquinolin-4(1H)-one)

1355173-91-9 structure
商品名:8-Amino-1-ethylquinolin-4(1H)-one
8-Amino-1-ethylquinolin-4(1H)-one 化学的及び物理的性質
名前と識別子
-
- 1355173-91-9
- SB67988
- 8-Amino-1-ethylquinolin-4(1H)-one
- 8-Amino-1-ethyl-1H-quinolin-4-one
- 4(1H)-Quinolinone, 8-amino-1-ethyl-
-
- インチ: 1S/C11H12N2O/c1-2-13-7-6-10(14)8-4-3-5-9(12)11(8)13/h3-7H,2,12H2,1H3
- InChIKey: YLQYFKGEHWLYBG-UHFFFAOYSA-N
- ほほえんだ: O=C1C=CN(CC)C2C(=CC=CC=21)N
計算された属性
- せいみつぶんしりょう: 188.094963011g/mol
- どういたいしつりょう: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.199±0.06 g/cm3(Predicted)
- ふってん: 341.1±42.0 °C(Predicted)
- 酸性度係数(pKa): 4.68±0.70(Predicted)
8-Amino-1-ethylquinolin-4(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240276-5g |
8-Amino-1-ethylquinolin-4(1H)-one |
1355173-91-9 | 97% | 5g |
$1323 | 2021-08-04 | |
| Chemenu | CM240276-10g |
8-Amino-1-ethylquinolin-4(1H)-one |
1355173-91-9 | 97% | 10g |
$1814 | 2021-08-04 | |
| Chemenu | CM240276-1g |
8-Amino-1-ethylquinolin-4(1H)-one |
1355173-91-9 | 97% | 1g |
$465 | 2022-09-03 | |
| Chemenu | CM240276-1g |
8-Amino-1-ethylquinolin-4(1H)-one |
1355173-91-9 | 97% | 1g |
$439 | 2021-08-04 |
8-Amino-1-ethylquinolin-4(1H)-one 関連文献
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
1355173-91-9 (8-Amino-1-ethylquinolin-4(1H)-one) 関連製品
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2039-76-1(3-Acetylphenanthrene)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
